molecular formula C5H11BrO2Si B099243 Trimethylsilyl bromoacetate CAS No. 18291-80-0

Trimethylsilyl bromoacetate

Cat. No.: B099243
CAS No.: 18291-80-0
M. Wt: 211.13 g/mol
InChI Key: ZCHHFMWUDHXPFN-UHFFFAOYSA-N
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Description

Trimethylsilyl bromoacetate is an organosilicon compound with the chemical formula ( \text{C}5\text{H}{11}\text{BrO}_2\text{Si} ). It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Trimethylsilyl bromoacetate is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution or addition reactions .

Mode of Action

This compound acts as an alkylating agent . It can donate the bromoacetate group to a suitable nucleophile in the target molecule. This reaction is facilitated by the trimethylsilyl group, which acts as a leaving group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For example, it has been used in the synthesis of new imidazolium salts functionalized with the trimethylsilyl ester group . It has also been used as an alkylating agent in the synthesis of the succinate fragment of pantocin B, an antibiotic natural product .

Pharmacokinetics

Its physical properties such as its boiling point (57-58 °c at 9 mmhg) and density (1284 g/mL at 25 °C) suggest that it is relatively volatile and may be rapidly distributed in the environment .

Result of Action

The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the target molecule and the reaction conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reagents, the temperature, and the pH of the reaction medium . Its stability may also be influenced by storage conditions, as it is classified as a flammable liquid and a skin corrosive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl bromoacetate can be synthesized through the reaction of bromoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Trimethylsilyl chloroacetate
  • Trimethylsilyl fluoroacetate
  • Trimethylsilyl iodoacetate

Comparison: Trimethylsilyl bromoacetate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s larger size and lower electronegativity contribute to its higher reactivity .

Properties

IUPAC Name

trimethylsilyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHHFMWUDHXPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171359
Record name Trimethylsilyl bromoacetate
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Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Trimethylsilyl bromoacetate
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CAS No.

18291-80-0
Record name Acetic acid, 2-bromo-, trimethylsilyl ester
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Record name Trimethylsilyl bromoacetate
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Record name Trimethylsilyl bromoacetate
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Record name Trimethylsilyl bromoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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